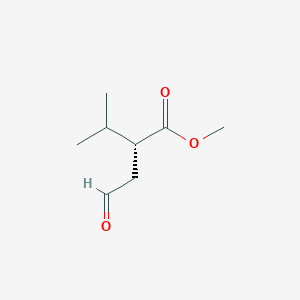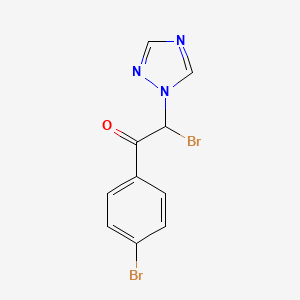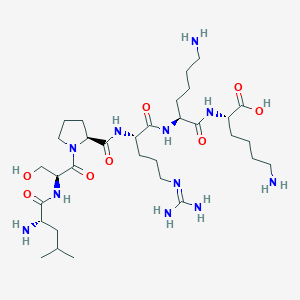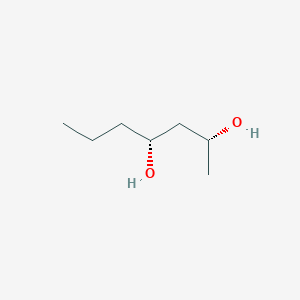![molecular formula C11H18N2O4S B12623618 acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide CAS No. 921195-65-5](/img/structure/B12623618.png)
acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C10H15NO3S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetic acid group and a methanesulfonamide group attached to a phenyl ring with an aminomethyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide typically involves the reaction of 4-(aminomethyl)-2-methylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, large-scale purification methods such as distillation or crystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Azides or thiols substituted products.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide: Similar structure with a fluorine substituent instead of a methyl group.
Acetic acid;N-[4-(aminomethyl)-2-chlorophenyl]methanesulfonamide: Contains a chlorine substituent on the phenyl ring.
Uniqueness
Acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in certain solvents, and can also impact its interaction with biological targets.
Eigenschaften
CAS-Nummer |
921195-65-5 |
|---|---|
Molekularformel |
C11H18N2O4S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
acetic acid;N-[4-(aminomethyl)-2-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H14N2O2S.C2H4O2/c1-7-5-8(6-10)3-4-9(7)11-14(2,12)13;1-2(3)4/h3-5,11H,6,10H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
VKGYNGISWSPQIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CN)NS(=O)(=O)C.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-3-[(2-hydroxyethyl)(propyl)amino]propane-1-sulfonic acid](/img/structure/B12623541.png)
![2-Chloro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12623544.png)
![(3Z)-3-[(3-Ethynylphenyl)imino]-5-(phenylethynyl)-2-benzofuran-1(3H)-one](/img/structure/B12623554.png)
![1-[2-(4-Methoxyphenyl)ethyl]-4,5-diphenyl-1H-imidazol-2-amine](/img/structure/B12623557.png)
![4-Ethoxy-6-(2-fluoropyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623565.png)
![N-(3-((3-isopropoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12623570.png)

![{2-[(2,3-Dichlorophenyl)methylidene]cyclopropyl}methanol](/img/structure/B12623592.png)

![N-[(4-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12623604.png)



